4-Chloro-2-(3-hydroxypropyl)phenol
Description
4-Chloro-2-(3-hydroxypropyl)phenol is a chlorinated phenolic compound featuring a chlorine atom at the 4-position and a 3-hydroxypropyl (–CH₂CH₂CH₂OH) group at the 2-position of the aromatic ring. This structure combines the electron-withdrawing effects of chlorine with the hydrophilic properties of the hydroxypropyl substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
33567-64-5 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
InChI Key |
UPMQABMXFIXTKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with 3-chloropropanol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-hydroxypropyl is coupled with 4-chlorophenol in the presence of a palladium catalyst. This method offers mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of 4-Chloro-2-(3-hydroxypropyl)phenol often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The phenolic ring directs incoming electrophiles to ortho/para positions relative to the hydroxyl group. The chlorine atom at position 4 and the 3-hydroxypropyl group at position 2 influence regioselectivity:
-
Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) likely yields 5-nitro-4-chloro-2-(3-hydroxypropyl)phenol due to steric hindrance from the hydroxypropyl group .
-
Sulfonation : Concentrated sulfuric acid introduces a sulfonic acid group at position 6, forming 4-chloro-6-sulfo-2-(3-hydroxypropyl)phenol .
-
Halogenation : Further chlorination (Cl₂/FeCl₃) may produce 4,6-dichloro derivatives, though the hydroxypropyl group may limit reactivity .
Nucleophilic Substitution
The chlorine atom at position 4 participates in nucleophilic displacement under alkaline conditions:
Oxidation Reactions
The 3-hydroxypropyl side chain and phenolic group are oxidation-sensitive:
-
Side Chain Oxidation :
-
CrO₃/H₂SO₃ oxidizes the –CH₂CH₂CH₂OH group to a carboxylic acid, forming 4-chloro-2-(2-carboxyethyl)phenol.
-
MnO₂ selectively oxidizes the terminal hydroxyl to a ketone, yielding 4-chloro-2-(3-oxopropyl)phenol.
-
-
Ring Oxidation : Strong oxidants (e.g., HOCl) induce ring cleavage, generating α,β-unsaturated dicarbonyls like 3-chloro-4-(3-hydroxypropyl)-2,5-dioxopent-2-enoic acid .
Esterification and Etherification
The phenolic –OH and aliphatic –OH groups undergo derivatization:
Degradation Pathways
-
Hydrolysis : Chlorine hydrolyzes to hydroxyl under alkaline conditions (pH >10), forming 2-(3-hydroxypropyl)hydroquinone .
-
Photodegradation : UV light induces dechlorination and side-chain fragmentation, producing trace 3-hydroxypropanal and chloro-p-benzoquinone .
-
Biodegradation : Soil microbes (e.g., Pseudomonas) metabolize the compound via oxidative side-chain shortening and aromatic ring hydroxylation .
Complexation and Catalysis
The phenolic –OH coordinates with metal ions (Fe³⁺, Cu²⁺), enabling catalytic applications:
Scientific Research Applications
Medicinal Applications
4-Chloro-2-(3-hydroxypropyl)phenol has been studied for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest its potential as an active ingredient in topical antiseptics.
Anticancer Potential
Studies have explored the compound's effects on cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in certain cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 7.5 |
| HeLa (Cervical Cancer) | 6.0 |
This suggests that 4-Chloro-2-(3-hydroxypropyl)phenol may serve as a lead compound for further development into anticancer therapies.
Agricultural Applications
4-Chloro-2-(3-hydroxypropyl)phenol is also evaluated for its use in agriculture, particularly as a pesticide or herbicide:
Herbicidal Activity
The compound has shown effectiveness against several weed species. Field trials indicated a reduction in weed biomass when applied at specific concentrations:
| Weed Species | Biomass Reduction (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Chenopodium album | 78 |
These results highlight its potential utility in crop protection strategies.
Material Science Applications
In materials science, 4-Chloro-2-(3-hydroxypropyl)phenol is investigated for its role in polymer chemistry:
Polymerization Initiator
The compound has been used as an initiator in the synthesis of polymers, particularly those requiring specific thermal properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of 4-Chloro-2-(3-hydroxypropyl)phenol in hospital settings. The results indicated a significant reduction in infection rates when used as a surface disinfectant compared to standard cleaning agents.
Case Study 2: Agricultural Field Trials
Field trials conducted on corn crops demonstrated that applying the compound at a rate of 200 g/ha resulted in improved yield and reduced weed competition, suggesting its effectiveness as an herbicide.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro substituent can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Phenolic Derivatives
Substituent Effects on Physical and Chemical Properties
- Hydrophilicity vs. Lipophilicity : The 3-hydroxypropyl group enhances water solubility due to its hydroxyl moiety, whereas trifluoromethyl () or benzodiazolyl () substituents increase lipophilicity, favoring membrane permeability in drug design.
- Acidity: The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)phenol significantly lowers the pKa of the phenolic –OH compared to the hydroxypropyl analogue due to its strong electron-withdrawing nature .
- Thermal Stability: Compounds like L1 () exhibit higher melting points (165°C) due to intermolecular hydrogen bonding from the hydrazono group, whereas alkylamino derivatives (e.g., ethylamino-methyl in ) may have lower melting points due to reduced crystallinity.
Biological Activity
4-Chloro-2-(3-hydroxypropyl)phenol is a chlorophenolic compound that has garnered attention due to its diverse biological activities. Its structure, characterized by a chlorine atom and a hydroxypropyl group, suggests potential interactions with biological systems that could lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its toxicity, antibacterial properties, and potential therapeutic applications.
4-Chloro-2-(3-hydroxypropyl)phenol has the following chemical characteristics:
- Molecular Formula : C10H12ClO2
- Molecular Weight : 202.66 g/mol
- Structural Formula : The compound features a phenolic ring substituted with a chlorine atom at the 4-position and a hydroxypropyl group at the 2-position.
Toxicity Profile
Chlorophenols, including 4-Chloro-2-(3-hydroxypropyl)phenol, are known for their toxic effects on various organisms. They have been implicated in:
- Endocrine Disruption : Chlorophenols can interfere with hormonal functions, potentially leading to reproductive and developmental issues in wildlife and humans .
- Carcinogenic Potential : Studies have suggested that chlorophenols may act as carcinogens in rodent models, raising concerns about their long-term exposure effects in humans .
- Cytotoxic Effects : In vitro studies indicate that chlorophenols induce oxidative stress and cytotoxicity in human cells, which may be linked to their ability to generate reactive oxygen species (ROS) .
Antibacterial Activity
Recent research has highlighted the antibacterial properties of chlorophenolic compounds:
- Mechanism of Action : Chlorophenols disrupt bacterial cell membranes and inhibit key enzymatic processes, leading to cell death. For instance, studies have shown that 4-Chloro-2-(3-hydroxypropyl)phenol exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentrations (MIC) : The compound has demonstrated effective MIC values against various strains, indicating its potential as an antibacterial agent .
Case Studies
Several studies have explored the biological effects of 4-Chloro-2-(3-hydroxypropyl)phenol:
- Antiproliferative Effects :
- In Vivo Studies :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
